LSD (L-hemitartrate) (solution)

Beschreibung

BenchChem offers high-quality LSD (L-hemitartrate) (solution) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LSD (L-hemitartrate) (solution) including the price, delivery time, and more detailed information at info@benchchem.com.

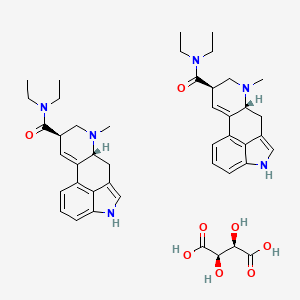

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C44H56N6O8 |

|---|---|

Molekulargewicht |

796.9 g/mol |

IUPAC-Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C20H25N3O.C4H6O6/c2*1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h2*6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*14-,18-;1-,2-/m111/s1 |

InChI-Schlüssel |

YITZPETYTFTRML-GVOUCREYSA-N |

Isomerische SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Chemical Stability Profile of LSD L-Hemitartrate in Solution: A Comprehensive Technical Guide

Executive Summary

Lysergic acid diethylamide (LSD) is a potent serotonergic modulator increasingly investigated for therapeutic applications. In both clinical formulations and analytical reference standards, LSD is predominantly synthesized as an L-hemitartrate salt to enhance aqueous solubility and baseline solid-state stability[1]. However, when transitioned into an aqueous or ethanolic solution, LSD L-hemitartrate becomes highly susceptible to environmental stressors. This whitepaper provides an in-depth mechanistic analysis of LSD degradation pathways, a quantitative stability profile, and a self-validating analytical methodology designed for researchers and drug development professionals.

Mechanistic Pathways of Degradation

To engineer robust formulations and accurate analytical methods, one must first understand the chemical causality behind LSD's structural vulnerabilities. LSD L-hemitartrate in solution degrades primarily through three distinct pathways[2]:

-

Base-Catalyzed Epimerization (Formation of iso-LSD): LSD possesses a stereocenter at the C-8 position adjacent to an electron-withdrawing carboxamide group, rendering the alpha-proton mildly acidic[3]. Under alkaline conditions (pH > 8) or prolonged thermal stress, deprotonation occurs, forming a transient enolate intermediate. Reprotonation frequently inverts the stereocenter, yielding iso-LSD, a biologically inactive epimer[4].

-

Photolytic Hydration (Formation of lumi-LSD): The C-9,10 double bond of the ergoline ring is highly photoreactive. Exposure to ultraviolet (UV) or standard fluorescent light in the presence of water catalyzes a hydration reaction across this bond, producing lumi-LSD (10-hydroxy-9,10-dihydro-LSD)[5]. This reaction is rapid and represents the most critical vulnerability of aqueous LSD solutions[2].

-

Oxidative Cleavage: Trace transition metal ions (e.g., Fe³⁺, Cu²⁺) present in solvents or biological matrices can catalyze the oxidative decomposition of the indole ring[6]. This radical-mediated process requires oxygen and is accelerated by heat.

Mechanistic degradation pathways of LSD L-hemitartrate in solution.

Quantitative Stability Profile

The degradation kinetics of LSD in solution are strictly governed by temperature, light exposure, and pH[6]. The following table synthesizes quantitative data from controlled stability studies to provide a predictive matrix for solution handling.

Table 1: Quantitative Stability Matrix for LSD Solutions

| Stressor / Condition | Parameter | Observed Degradation | Causality / Mechanism |

| Temperature (Dark) | 4°C to 25°C | Stable for ≥ 4 weeks (< 5% loss)[6]. | Insufficient thermal activation energy to drive C-8 epimerization. |

| Temperature (Dark) | 37°C | ~30% loss after 4 weeks[6]. | Thermal acceleration of the C-8 enolization process. |

| Temperature (Dark) | 45°C | ~40% loss after 4 weeks[6]. | Rapid thermal epimerization and concurrent hydrolysis. |

| Light Exposure | UV / Fluorescent | Rapid exponential decay[6]. | Photocatalytic hydration to lumi-LSD[5]. |

| Container Material | Amber Glass / Opaque PE | No significant concentration change[6]. | Complete physical blockade of photolytic wavelengths. |

| pH | Acidic (pH < 6) | < 5% conversion to iso-LSD[6]. | Protonation stabilizes the C-8 position against enolization. |

| pH | Alkaline (pH > 8) | 10–15% conversion to iso-LSD[6]. | Base-catalyzed deprotonation at the C-8 alpha-proton[3]. |

Analytical Methodology: Stability-Indicating LC-MS/MS Protocol

To accurately quantify LSD L-hemitartrate and monitor its stability, analytical methods must be capable of chromatographically resolving D-LSD from its primary degradants, particularly iso-LSD[7]. The following protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)[8].

This protocol is designed as a self-validating system : it incorporates a deuterated internal standard (LSD-d3) to automatically correct for extraction losses and matrix effects[8], and requires a System Suitability Test (SST) to empirically prove epimer resolution prior to data acquisition[7].

Stability-indicating LC-MS/MS workflow for LSD quantification.

Step-by-Step Analytical Workflow

-

Sample Preparation & Internal Standard Addition:

-

Transfer 100 µL of the LSD L-hemitartrate solution into an amber microcentrifuge tube. Causality: Amber tubes prevent photolytic hydration (lumi-LSD formation) during sample handling[6].

-

Spike the sample with 10 µL of LSD-d3 (10 ng/mL). This internal standard validates the extraction efficiency and normalizes ionization suppression[8].

-

-

Liquid-Liquid Extraction (LLE):

-

Adjust the sample pH to 9.0 using a 0.1 M ammonium hydroxide buffer. Causality: LSD is a weak base; driving the pH above its pKa ensures the molecule is in its un-ionized freebase form, maximizing its partition coefficient into the organic solvent[8].

-

Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.

-

Transfer the upper organic layer to a clean amber glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution & System Suitability Test (SST):

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Self-Validation Check: Inject an SST mixture containing known concentrations of both D-LSD and iso-LSD. You must achieve a chromatographic resolution ( Rs ) of > 1.5 between the two epimers before analyzing actual samples[7].

-

-

UHPLC-MS/MS Acquisition:

-

Column: Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 30°C.

-

Elution: Utilize an isocratic or shallow gradient method optimized during the SST to separate LSD from iso-LSD[7].

-

Detection: Operate the mass spectrometer in positive Electrospray Ionization mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 324.2 → 223.1 (quantifier) and m/z 324.2 → 208.1 (qualifier)[9].

-

Formulation and Storage Best Practices

To maintain the chemical integrity of LSD L-hemitartrate solutions over long-term storage, a multi-barrier protective strategy must be implemented:

-

Absolute Light Exclusion: Solutions must be stored exclusively in amber glass ampoules or opaque high-density polyethylene (HDPE) containers[6]. Transparent glass will lead to rapid lumi-LSD formation[5].

-

Thermal and pH Control: Maintain storage temperatures at 4°C or -20°C[8]. The formulation vehicle should be buffered to a slightly acidic pH (e.g., pH 5.0–6.0) to prevent the base-catalyzed deprotonation that leads to iso-LSD[6].

-

Oxidative Mitigation: Add 0.01% EDTA to the aqueous vehicle to chelate trace transition metals, effectively neutralizing the catalytic oxidative degradation pathway[6]. For long-term clinical ampoules, purging the headspace with an inert gas (argon or nitrogen) prior to sealing will displace oxygen and further extend shelf life[10].

References

- A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use. PubMed / Oxford Academic.

- Stability study of LSD under various storage conditions. PubMed.

- Stability Study of LSD Under Various Storage Conditions. Oxford Academic.

- Iso-LSD. Wikipedia.

- A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in biological samples with applic

- Pharmacokinetics and subjective effects of a novel oral LSD formulation in healthy subjects. PubMed Central.

- Lysergide (LSD) drug profile. The European Union Drugs Agency (EUDA).

- LSD: HISTORY, EFFECTS, CULTURE AND IMPORTANT PEOPLE. Facts and Details.

- Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investig

- Absolute Oral Bioavailability and Bioequivalence of LSD Base and Tartrate in a Double-Blind, Placebo-Controlled, Crossover Study. PubMed Central.

Sources

- 1. Absolute Oral Bioavailability and Bioequivalence of LSD Base and Tartrate in a Double‐Blind, Placebo‐Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD: HISTORY, EFFECTS, CULTURE AND IMPORTANT PEOPLE | Facts and Details [factsanddetails.com]

- 4. Iso-LSD - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in biological samples with application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysergide (LSD) drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 10. Pharmacokinetics and subjective effects of a novel oral LSD formulation in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

LSD L-hemitartrate mechanism of action in neuroplasticity

Executive Summary

Lysergic acid diethylamide (LSD) L-hemitartrate is a highly potent psychoplastogen capable of inducing rapid and sustained structural and functional neural plasticity. For decades, its mechanism of action was attributed exclusively to canonical Gq-coupled signaling at cell-surface serotonin 2A (5-HT2A) receptors. However, recent paradigm-shifting research reveals a sophisticated, dual-target mechanism: intracellular 5-HT2A receptor activation (driven by lipophilicity) and direct allosteric modulation of Tropomyosin receptor kinase B (TrkB) . This whitepaper dissects these core mechanisms, presents comparative quantitative data, and provides self-validating experimental workflows for researchers investigating psychedelic-induced neuroplasticity.

The Dual-Target Mechanistic Paradigm

The ability of LSD L-hemitartrate to promote cortical neuron growth—combating the dendritic atrophy characteristic of neuropsychiatric diseases—relies on bypassing the plasma membrane to engage internal signaling cascades.

Location Bias: Intracellular 5-HT2A Receptor Activation

The fundamental property that distinguishes plasticity-promoting psychedelics from endogenous neurotransmitters is lipophilicity 1[2]. Serotonin (5-HT) is highly polar and membrane-impermeable; it solely activates extracellular 5-HT2A receptors, which does not trigger rapid neuritogenesis[2].

In contrast, LSD L-hemitartrate is highly lipophilic. It passively diffuses across the neuronal plasma membrane to access a distinct, intracellular pool of 5-HT2A receptors localized to the Golgi apparatus[3]. This "location bias" is the critical switch: activating these intracellular receptors initiates a unique Gq/PLC/Ca2+ cascade that directly upregulates the mammalian target of rapamycin (mTOR) pathway, driving the synthesis of proteins required for synaptic growth[2][4].

Direct TrkB Allosteric Modulation

Beyond serotonergic pathways, LSD acts as a direct positive allosteric modulator of TrkB, the endogenous receptor for Brain-Derived Neurotrophic Factor (BDNF)5[5]. LSD binds to a specific pocket within the transmembrane domain of TrkB dimers with an affinity 1,000-fold higher than standard antidepressants (e.g., fluoxetine)[5]. This binding stabilizes the active conformation of TrkB, amplifying endogenous BDNF signaling and further stimulating mTOR and downstream structural plasticity[5][6]. Crucially, this TrkB-dependent plasticity is entirely independent of 5-HT2A-mediated hallucinogenic effects (such as the head-twitch response in murine models)[5][7].

Downstream Convergence: The mTOR and AMPA Axis

Both the intracellular 5-HT2A and TrkB pathways converge on the mTOR complex , a master regulator of cell growth. mTOR activation leads to the local translation of synaptic proteins and the trafficking of AMPA receptors to the post-synaptic membrane 8[8]. This AMPA receptor delivery strengthens the synapse functionally, while the synthesis of cytoskeletal proteins drives the physical expansion of dendritic arbors and spine density[6][9].

Figure 1: Dual-target intracellular signaling pathway of LSD mediating structural neuroplasticity.

Quantitative Efficacy: LSD vs. Benchmark Compounds

The lipophilicity (cLogP) of a compound directly correlates with its psychoplastogenic efficacy. The table below summarizes the comparative performance of LSD L-hemitartrate against other serotonergic and dissociative compounds in cortical neuron assays[2][6][10].

| Compound | cLogP (Lipophilicity) | Intracellular 5-HT2A Binding | TrkB Allosteric Modulation | Max Spine Density Increase |

| LSD L-hemitartrate | ~2.90 | Yes (High Affinity) | Yes (High Affinity) | +85% to +100% |

| Ketamine | ~3.10 | No | Yes | +45% to +50% |

| Serotonin (5-HT) | 0.57 | No (Membrane Impermeable) | No | 0% |

Self-Validating Experimental Protocols

To rigorously study these mechanisms in vitro, experimental designs must move beyond simple drug application. As a Senior Application Scientist, I mandate the use of self-validating systems —protocols with built-in causality checks that isolate specific pathways while ruling out confounding variables.

Figure 2: Self-validating workflow for isolating intracellular 5-HT2A and TrkB receptor pathways.

Protocol A: Location-Biased 5-HT2A Activation & Spinogenesis Assay

-

System Causality: To prove that plasticity requires intracellular receptor activation, we must decouple cell-surface binding from internal binding.

-

Internal Validation Checkpoint: We utilize Serotonin (5-HT) as an active, yet membrane-impermeable, negative control. If the assay is valid, 5-HT will activate surface receptors but fail to induce spinogenesis, proving that surface activation is insufficient[2][4].

Step-by-Step Methodology:

-

Primary Culture: Dissect and culture embryonic day 18 (E18) rat cortical neurons. Maintain in Neurobasal medium supplemented with B27 until Days in Vitro (DIV) 14.

-

Sensor Transfection (Optional but recommended): Electroporate neurons with psychLight2 (a genetically encoded 5-HT2A sensor) targeted specifically to either the plasma membrane or the Golgi apparatus to visually confirm location-specific binding[2].

-

Compound Administration: Randomize wells into three groups: Vehicle, Serotonin (10 µM), and LSD L-hemitartrate (10 nM). Incubate for 24 hours.

-

Fixation & Staining: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 20 minutes. Permeabilize and immunostain for MAP2 (dendritic marker) and PSD-95 (post-synaptic marker).

-

High-Content Imaging: Image using a confocal microscope. Perform Sholl Analysis to quantify dendritic complexity and measure PSD-95 puncta density per 10 µm of dendrite. Expected Result: LSD induces a >85% increase in spine density; Serotonin yields 0% increase compared to vehicle[2][10].

Protocol B: TrkB Dimerization and mTOR Phosphorylation Assay

-

System Causality: To confirm TrkB's role independent of 5-HT2A, we must block 5-HT2A signaling while measuring TrkB dimerization and downstream mTOR activation.

-

Internal Validation Checkpoint: Pre-treatment with Ketanserin (a 5-HT2A antagonist) should block 5-HT2A-mediated effects but fail to block LSD-induced TrkB dimerization, proving direct TrkB allostery[5][7]. Conversely, pre-treatment with ANA-12 (TrkB antagonist) will block TrkB-mediated mTOR activation[6].

Step-by-Step Methodology:

-

Inhibitor Pre-treatment: 30 minutes prior to LSD administration, pre-treat DIV 14 cortical cultures with either Ketanserin (1 µM) or ANA-12 (10 µM). Include a vehicle pre-treatment control.

-

LSD Administration: Add LSD L-hemitartrate (10 nM) to all wells. Incubate for 1 hour (for phosphorylation assays) or 24 hours (for structural assays).

-

Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Run lysates on an SDS-PAGE gel. Probe for phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated mTOR (p-mTOR), and total mTOR.

-

Quantification: Normalize p-TrkB to total TrkB. Expected Result: LSD significantly increases p-TrkB and p-mTOR. ANA-12 completely abolishes this increase. Ketanserin does not prevent TrkB dimerization, confirming the distinct, parallel nature of the TrkB allosteric pathway[5][6][7].

Conclusion & Translational Outlook

The mechanism of action of LSD L-hemitartrate in driving neuroplasticity represents a monumental shift in neuropharmacology. By acting as a highly lipophilic vehicle, LSD bypasses the plasma membrane to activate Golgi-localized 5-HT2A receptors, while simultaneously acting as a high-affinity positive allosteric modulator of TrkB dimers. Understanding and isolating these dual pathways using rigorous, self-validating protocols allows drug development professionals to engineer novel, non-hallucinogenic psychoplastogens that retain the profound therapeutic efficacy of LSD without the subjective behavioral effects.

References

-

Vargas, M. V., et al. (2023). "Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors." Science.1

-

Ly, C., et al. (2018). "Psychedelics Promote Structural and Functional Neural Plasticity." Cell Reports. 8

-

Moliner, R., et al. (2023). "Psychedelics promote plasticity by directly binding to BDNF receptor TrkB." Nature Neuroscience (via ResearchGate). 5

Sources

- 1. Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psychedelics Promote Neuroplasticity Through Activation of Intracellular 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lettersandsciencemag.ucdavis.edu [lettersandsciencemag.ucdavis.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psychedelics Promote Structural and Functional Neural Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. beckleyfoundation.org [beckleyfoundation.org]

Foreword: The Criticality of Salt Form in Psychedelic Research and Development

An In-Depth Technical Guide to the Structural Characterization of LSD L-Hemitartrate Salt

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The selection and comprehensive characterization of a specific salt form of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This choice profoundly influences critical physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity, which in turn dictate the bioavailability, manufacturability, and shelf-life of the final drug product. For potent and sensitive molecules like lysergic acid diethylamide (LSD), these considerations are paramount.

LSD is typically prepared as a tartrate salt to enhance its stability and handling properties. The L-(+)-tartaric acid is a chiral resolving agent, making the resulting salt a diastereomer. The hemitartrate stoichiometry, indicating a 2:1 molar ratio of LSD to tartaric acid, is a common form for this substance.[1][2] A rigorous structural characterization is not merely an academic exercise; it is a prerequisite for ensuring batch-to-batch consistency, understanding potential polymorphic variations[3][4], and meeting stringent regulatory standards for clinical investigation.

This guide provides a multi-faceted analytical framework for the definitive structural elucidation of LSD L-hemitartrate. It moves beyond simple procedural lists to explain the causal relationships behind methodological choices, ensuring a self-validating and scientifically robust characterization process.

Foundational Analysis: Confirming Identity and Stoichiometry

The initial phase of characterization focuses on unequivocally confirming the chemical identity of the primary molecule and its counter-ion, and establishing their molar ratio within the salt.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a direct measurement of the molecular weight of the protonated LSD molecule, confirming the core structure of the API.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this analysis because it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the parent molecular ion. This is crucial for a molecule like LSD which can be unstable under harsher ionization conditions.[5]

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the LSD L-hemitartrate salt in a suitable solvent such as methanol (e.g., 10 µg/mL).

-

Chromatographic Separation (Optional but Recommended): Employ a liquid chromatography (LC) system, typically with a C18 column, to separate the API from any potential impurities or excipients prior to MS analysis.[6][7] A gradient elution with mobile phases of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is effective.[6]

-

Mass Spectrometer Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Source Parameters: Optimize gas temperature (e.g., 325 °C) and drying gas flow (e.g., 10 L/min) to ensure efficient desolvation.[7]

-

High-Resolution MS (HRMS): Utilize a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) or Orbitrap for accurate mass measurement, enabling molecular formula confirmation.

-

Data Interpretation: The primary signal of interest is the protonated molecule [M+H]⁺. The expected data is summarized in the table below. High-resolution analysis allows for the calculated molecular formula to be matched with the measured mass to within a few parts per million (ppm), providing very high confidence in the identity of the API.

Table 1: Expected Mass Spectrometry Data for LSD

| Analyte | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| LSD | C₂₀H₂₅N₃O | 323.200 | 323.43 |

Data sourced from references.[8][9]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Stoichiometry

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of the API in solution and for confirming the salt stoichiometry. Both ¹H and ¹³C NMR are essential.

Expertise & Causality: The choice of a deuterated solvent like DMSO-d₆ is critical. It dissolves the salt without exchanging with labile protons (like the indole N-H), allowing for their observation.[10][11] Two-dimensional NMR experiments (like COSY and HSQC) are not optional extras; they are necessary to unambiguously assign protons and carbons, especially in the complex aromatic and aliphatic regions of the LSD molecule.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the LSD L-hemitartrate salt in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

-

¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).

-

2D COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.

-

Data Interpretation:

-

Structural Confirmation: The observed chemical shifts and coupling patterns must be consistent with the known structure of LSD.[5][10]

-

Stoichiometry: The key to confirming the hemitartrate (2:1) ratio is to compare the integration of a non-overlapping LSD proton signal (e.g., one of the aromatic protons) with the integration of the tartaric acid methine (CH) proton signal. For a hemitartrate, the tartaric acid CH signal should integrate to 1H relative to the LSD signals (as there is one tartrate molecule for every two LSD molecules, and the tartrate has two equivalent CH protons).[11] In contrast, a 1:1 salt would show an integral of 2H for the tartrate methine protons relative to the LSD signals.[11][12]

Table 2: Representative ¹H NMR Chemical Shifts for LSD L-Hemitartrate in DMSO-d₆

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |

| Indole N-H | ~10.8 | s (broad) |

| Aromatic Protons | 6.9 - 7.6 | m |

| H-9 | ~6.5 | m |

| N₆-CH₃ | ~2.7 | s |

| Diethylamide CH₂ | 3.2 - 3.5 | m (complex) |

| Diethylamide CH₃ | ~1.1 | t |

| Tartaric Acid CH | ~4.2 | s |

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument. Data compiled from related literature.[10][11]

Solid-State Characterization: Probing the Crystal Structure

While NMR and MS define the molecule, techniques that probe the solid state are essential for understanding the crystal lattice, which governs the bulk properties of the material.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, providing absolute confirmation of stereochemistry, conformation, and intermolecular interactions.

Expertise & Causality: Growing a suitable single crystal is the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening.[13] The resulting data is not just a picture; it provides the precise bond lengths, angles, and torsional angles that define the molecular conformation, as well as the hydrogen bonding network between the LSD cations and tartrate anions that holds the crystal together. Although a structure for LSD L-hemitartrate is not publicly available, the structure of LSD bound in a serotonin receptor shows a salt bridge between the basic nitrogen of LSD and an acidic residue, which is analogous to the interaction expected with tartaric acid.[14][15]

Experimental Protocol: SCXRD

-

Crystal Growth: Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) from a suitable solvent system.

-

Data Collection: Mount a crystal on a goniometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Irradiate with a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Data Interpretation:

-

Unit Cell Parameters: Provides the dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal.

-

Space Group: Describes the symmetry elements within the crystal.

-

Asymmetric Unit: Confirms the 2:1 stoichiometry of LSD to tartrate.

-

Molecular Conformation: Reveals the exact 3D shape of the LSD and tartrate ions in the solid state.[16][17]

-

Intermolecular Interactions: Details the hydrogen bonding and van der Waals forces that define the crystal packing.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for probing the functional groups present in the sample and is highly sensitive to the solid-state environment, making it excellent for identifying the salt and for screening for polymorphs.

Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and provides high-quality, reproducible spectra of the solid powder. The key diagnostic peaks are the carbonyl (C=O) stretches from both the LSD amide and the tartrate carboxylic acid/carboxylate groups, as well as the N-H and O-H stretching regions.[18][19] The formation of the salt results in characteristic shifts in these bands compared to the freebase.[12][20]

Experimental Protocol: ATR-FTIR

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the LSD L-hemitartrate powder onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Data Interpretation:

Table 3: Key FTIR Vibrational Bands for LSD L-Hemitartrate

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 3500 - 3200 | O-H (tartrate), N-H (indole) stretches | Broad bands indicative of hydrogen bonding in the crystal lattice. |

| ~1715 | C=O stretch (tartaric acid) | Confirms the presence of the tartrate counter-ion.[12] |

| ~1630 | C=O stretch (LSD amide) | Characteristic band for the diethylamide group.[20] |

| 1400 - 1000 | Fingerprint Region | A complex pattern of C-N, C-O, and C-C stretches and bends that is unique to this specific crystalline form.[19] |

Note: Wavenumbers are approximate. Any change in this fingerprint region can indicate the presence of a different polymorph.[21][22]

Comprehensive Characterization Workflow

A robust characterization strategy integrates these techniques in a logical sequence. Each step provides a piece of the puzzle, leading to a complete and self-validating structural picture.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. veranova.com [veranova.com]

- 14. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal Structure of an LSD-Bound Human Serotonin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular structure of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. File:LSD-from-xtal-and-Spartan-PM3-3D-sf-web.png - Wikimedia Commons [commons.wikimedia.org]

- 18. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Return of the lysergamides. Part V: Analytical and behavioural characterization of 1-butanoyl-d-lysergic acid diethylamide (1B-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Home | Office of Justice Programs [ojp.gov]

- 22. researchgate.net [researchgate.net]

degradation pathways of lysergic acid diethylamide L-hemitartrate

An In-Depth Technical Guide to the Degradation Pathways of Lysergic Acid Diethylamide (LSD) L-Hemitartrate

Abstract

Lysergic acid diethylamide (LSD) is an exceptionally potent psychedelic compound whose utility in clinical and research settings is predicated on its purity and stability. However, the ergoline scaffold of LSD is notoriously fragile, rendering it susceptible to a variety of degradation pathways that compromise its pharmacological activity.[1][2][3] This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core degradation mechanisms affecting LSD L-hemitartrate. We will dissect the primary pathways—epimerization, photodecomposition, and oxidation—and explore the critical environmental factors that accelerate these processes, including temperature, pH, light, and the presence of catalysts. By elucidating the causality behind its instability, this guide offers field-proven insights and validated protocols to ensure the integrity of LSD in experimental and therapeutic applications.

The Fragile Molecule: Core Instability of the Ergoline Scaffold

The inherent instability of LSD stems from specific structural features within its tetracyclic ergoline core.[1] As noted by chemist Alexander Shulgin, "LSD is an unusually fragile molecule."[1][4] Its susceptibility to degradation is primarily due to:

-

Two Chiral Centers: LSD possesses two stereocenters at carbons C-5 and C-8.[1][5] The proton at the C-8 position is particularly labile due to the electron-withdrawing effect of the adjacent carboxamide group, making it prone to epimerization.[1]

-

Conjugated Double Bond: The double bond at the C-9,10 position is conjugated with the indole ring, creating an electron-rich system.[1][4] This feature makes the molecule highly susceptible to nucleophilic attack, particularly by water or alcohol, a reaction that is significantly catalyzed by light.[1][4][6]

-

Indole Ring Reactivity: The indole ring itself possesses enamine-type reactivity, making it a target for oxidative processes.[1][4] This is a key factor in both metabolic and environmental oxidation.

The L-hemitartrate salt form is utilized to enhance stability compared to the freebase; however, when dissolved, particularly in aqueous solutions, the molecule's vulnerabilities become pronounced.[7][8]

Major Degradation Pathways & Mechanisms

The degradation of LSD can be categorized into three primary pathways, each leading to distinct, pharmacologically inactive or significantly less active products.

Epimerization to Iso-LSD: The Inactive Stereoisomer

One of the most common degradation pathways is the epimerization at the C-8 carbon. This process converts the psychoactive d-LSD ((5R,8R)-LSD) into its diastereomer, d-iso-LSD ((5R,8S)-LSD), which is biologically inactive as a psychedelic.[5][9]

Causality: This conversion occurs due to the lability of the proton at C-8. In the presence of a base, this proton can be abstracted, forming a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of LSD and iso-LSD.[5][9] This interconversion is reversible and proceeds until an equilibrium is reached.[5][9]

Influencing Factors:

-

pH: The reaction is significantly accelerated under alkaline (basic) conditions.[7][10][11] Prolonged exposure to heat in an alkaline environment can lead to a 10-15% conversion to iso-LSD.[1][10][11]

-

Temperature: Elevated temperatures increase the rate of epimerization.[10]

-

Solvent: The choice of solvent can influence the rate of interconversion.

Iso-LSD is a frequent impurity found in illicitly synthesized LSD and can be a significant degradant in improperly stored solutions.[9] While it can be converted back to LSD under specific laboratory conditions, for analytical and clinical purposes, its presence represents a loss of active principal.[12][13]

Photodecomposition: The Formation of Lumi-LSD

LSD is extremely sensitive to light, particularly ultraviolet (UV) and fluorescent light.[7][14] Exposure catalyzes a reaction that transforms LSD into an inactive compound known as lumi-LSD.[1][7]

Causality: This degradation pathway involves a photocatalytic addition of water or an alcohol across the C-9,10 double bond of the ergoline ring system.[1][4][6] This reaction eliminates the conjugation with the indole ring, which is critical for its pharmacological activity, and results in a complete loss of fluorescence, a property often used for its detection.[10][15] The rate and extent of photodegradation are dependent on the light's wavelength, intensity, and the duration of exposure.[10][11]

Influencing Factors:

-

Light Source: UV light is particularly destructive.[10] Normal fluorescent laboratory lighting is sufficient to cause significant degradation in transparent containers.[10][14]

-

Container Type: Storing LSD solutions in amber glass or opaque polyethylene containers effectively prevents photodegradation.[4][10][11] Clear containers offer no protection.[10]

-

Solvent: The reaction occurs readily in aqueous or alcohol-based solutions where a nucleophile is available for addition.[1][6]

Oxidation: Sensitivity to Air and Peroxidases

The indole nucleus of LSD is susceptible to oxidation, which can occur through exposure to atmospheric oxygen or via enzymatic processes.[1][7]

Causality:

-

Atmospheric Oxidation: The oxygen in the air can oxidatively destroy the LSD molecule, a process accelerated by heat and moisture.[7] This is a primary reason why long-term storage requires oxygen-free conditions.[7]

-

Catalytic Oxidation: Trace amounts of metal ions, such as ferric ions (Fe³⁺), in buffer solutions or biological samples can catalyze the decomposition of LSD.[2][10][11] This process can be mitigated by the addition of a chelating agent like EDTA.[1][10][11]

-

Enzymatic Oxidation: In biological systems, LSD is a substrate for peroxidase enzymes like myeloperoxidase (MPO).[16][17] This metabolic pathway can lead to the formation of 2-oxo-3-hydroxy-LSD (O-H-LSD) and indole ring-opened products like N,N-diethyl-7-formamido-4-methyl-6-oxo-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline-2-carboxamide (FOMBK).[16][18]

Critical Factors Influencing Degradation

The stability of LSD L-hemitartrate is not an intrinsic constant but a function of its environment. Understanding the influence of external factors is paramount for maintaining its integrity.

| Factor | Condition | Observed Effect on LSD Stability | Citation |

| Temperature | 25°C (Room Temp) | No significant loss for up to 4 weeks. | [7][10][11] |

| 37°C | ~30% loss after 4 weeks. | [7][10][11] | |

| 45°C | ~40% loss after 4 weeks. | [7][10][11] | |

| pH | Acidic | Less than 5% epimerization to iso-LSD. | [1][10][11] |

| Alkaline | 10% to 15% epimerization to iso-LSD after prolonged heat exposure. | [1][10][11] | |

| Light | Stored in Dark (Amber/Opaque Container) | No significant change in concentration. | [4][10][11] |

| Stored in Transparent Container (Fluorescent Light) | Significant decomposition, dependent on proximity and duration. | [7][10][11] | |

| Chemicals | Chlorine (e.g., Tap Water) | Rapidly destroys the LSD molecule on contact. | [1][4][7] |

| Metal Ions (e.g., Fe³⁺) | Catalyzes decomposition; can be prevented with EDTA. | [1][10][11] |

Quantitative Analysis of LSD Stability: A Validated Protocol

To ensure the integrity of LSD in research, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the gold standard.[10][19] The method must be capable of separating the parent LSD from its primary degradation products, especially iso-LSD.[19]

Experimental Protocol: HPLC-FLD for Stability Testing

This protocol provides a self-validating system for monitoring LSD degradation over time.

1. Objective: To quantify the concentration of LSD and its primary degradant, iso-LSD, in a solution under defined storage conditions.

2. Materials & Reagents:

-

LSD L-hemitartrate reference standard

-

Iso-LSD reference standard

-

HPLC-grade acetonitrile and methanol

-

Ammonium carbonate

-

Deionized water (18 MΩ·cm)

-

Volumetric flasks, pipettes, and autosampler vials (amber)

3. Chromatographic System:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and fluorescence detector (FLD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and ammonium carbonate buffer (e.g., 10 mM, pH adjusted). The exact ratio must be optimized to achieve baseline separation of LSD and iso-LSD.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detection: Excitation λ = 310-325 nm, Emission λ = 400-430 nm. LSD is strongly fluorescent, providing high sensitivity.[1][15]

4. Procedure:

-

Standard Preparation: Prepare a stock solution of LSD and iso-LSD in methanol. Create a series of calibration standards by diluting the stock solution. Store all standards in amber vials at ≤ 4°C.[15]

-

Sample Preparation: Prepare the LSD solution for the stability study at a known concentration (e.g., 10 µg/mL) in the desired buffer or solvent.

-

Forced Degradation (Method Validation): To validate the method's stability-indicating properties, subject samples to forced degradation:

-

Acidic: Add 0.1 M HCl and heat.

-

Basic: Add 0.1 M NaOH and heat.

-

Oxidative: Add 3% H₂O₂.

-

Photolytic: Expose to UV light (254 nm).

-

Thermal: Heat at 60-80°C.

-

Analyze these samples to ensure degradation peaks do not co-elute with the LSD peak.[19]

-

-

Stability Study Execution:

-

Aliquot the sample solution into multiple amber vials for each storage condition (e.g., 25°C/dark, 4°C/dark, 37°C/dark).

-

At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove a vial from each condition.

-

Analyze the sample in triplicate by HPLC-FLD.

-

-

Data Analysis:

-

Generate a calibration curve from the reference standards.

-

Calculate the concentration of LSD and iso-LSD in each sample at each time point.

-

Report the percentage of LSD remaining relative to the T=0 sample.

-

Practical Implications: Best Practices for Storage and Handling

Based on the established degradation pathways, the following protocols are essential for preserving the integrity of LSD L-hemitartrate.

-

Solid Form Storage: As a crystalline solid (L-hemitartrate salt), LSD is most stable.[1][4] It should be stored in an airtight, opaque container, purged with an inert gas (e.g., argon), and kept in a freezer (-20°C or lower) for long-term storage.

-

Solution Storage: If solutions are necessary, they should be prepared fresh. For short-term storage (up to a few weeks), use an amber glass container, keep the solution cold (2-8°C), and minimize headspace.[7][10] For longer-term storage, freezing the solution in an oxygen-free ampule is recommended.[7]

-

Solvent Choice: Avoid chlorinated solvents and tap water.[1][7] Use high-purity water or ethanol. If using buffers, consider adding EDTA to chelate any catalytic metal ions.[10][11]

-

Handling: All manipulations of LSD solutions should be performed under subdued, indirect light. Avoid exposure to direct sunlight or strong fluorescent lights.[7][14]

Conclusion

Lysergic acid diethylamide is a molecule of immense scientific interest but is defined by its chemical fragility. Its degradation is not a random process but follows predictable pathways—epimerization, photodecomposition, and oxidation—that are highly sensitive to environmental conditions. For professionals in drug development and research, a rigorous understanding of these pathways is not merely academic; it is a prerequisite for ensuring dose accuracy, reproducibility of results, and the overall validity of any study involving this compound. By implementing the stringent storage and handling protocols derived from this chemical understanding, the integrity of LSD L-hemitartrate can be reliably maintained.

References

-

Gomes, M. M., Dörr, F. A., & Campa, A. (2012). Oxidation of lysergic acid diethylamide (LSD) by peroxidases: a new metabolic pathway. Forensic Toxicology, 30, 87–97.

-

Beard, D. (2021). How to Store LSD: Best Practices. Reality Sandwich.

-

Wikipedia. (n.d.). Iso-LSD.

-

Semantic Scholar. (n.d.). Oxidation of lysergic acid diethylamide (LSD) by peroxidases: a new metabolic pathway.

-

Nowak, J., et al. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules.

-

Poochikian, G. K., & Cradock, J. C. (1998). Stability Study of LSD Under Various Storage Conditions. Journal of Analytical Toxicology, 22(6), 520–526.

-

askIITians. (2014). What chemical properties make LSD so psychoactive?.

-

ResearchGate. (2016). Stability Study of LSD Under Various Storage Conditions.

-

Poochikian, G. K., & Cradock, J. C. (1998). Stability study of LSD under various storage conditions. Journal of Analytical Toxicology.

-

ResearchGate. (n.d.). The proposed mechanism route for the oxidation of LSD catalyzed by....

-

Freter, K., Axelrod, J., & Witkop, B. (1957). Studies on the Chemical and Enzymatic Oxidation of Lysergic Acid Diethylamide. Journal of the American Chemical Society.

-

Hacker News. (2013). [Link].

-

Scribd. (n.d.). LSD Stability and Storage Conditions.

-

Molecule of the Day. (n.d.). LSD --Lysergic acid diethylamide Molecule.

-

ACS Publications. (n.d.). Studies on the Chemical and Enzymatic Oxidation of Lysergic Acid Diethylamide.

-

Scribd. (2021). LSD Stability and Storage Conditions.

-

Krishna, A., et al. (2025). A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification. Journal of Analytical Toxicology.

-

Cayman Chemical. (n.d.). LSD and Its Structural Derivatives.

-

Erowid. (2013). Converting iso-LSD into LSD. Erowid.org.

-

Halberstadt, A. L., et al. (2025). Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation. Pharmaceuticals.

-

Osuch, M. P., & Blough, B. E. (1984). Photoreactivity of lysergic acid diethylamide and its possible utility as a photoaffinity labeling reagent. Molecular Pharmacology.

-

Nichols, D. E. (2018). Dark Classics in Chemical Neuroscience: Lysergic Acid Diethylamide (LSD). ACS Chemical Neuroscience.

-

Cayman Chemical. (2024). Delving into the World of Lysergamides: The Past, Present, and Future. YouTube.

-

SWGDRUG.org. (1999). LYSERGIC ACID DIETHYLAMIDE.

-

Wikipedia. (n.d.). Lysergic acid.

Sources

- 1. What chemical properties make LSD so psychoactive? - askIITians [askiitians.com]

- 2. researchgate.net [researchgate.net]

- 3. Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. https://en.wikipedia.org/wiki/Lsd#Reactivity_and_degradation """ "LSD," writes t... | Hacker News [news.ycombinator.com]

- 5. LSD --Lysergic acid diethylamide Molecule [worldofmolecules.com]

- 6. youtube.com [youtube.com]

- 7. realitysandwich.com [realitysandwich.com]

- 8. recovered.org [recovered.org]

- 9. Iso-LSD - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Erowid LSD (Acid) Vault : Converting iso-LSD into LSD [erowid.org]

- 14. Photoreactivity of lysergic acid diethylamide and its possible utility as a photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. swgdrug.org [swgdrug.org]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stability-Indicating HPLC Method Development for LSD L-Hemitartrate Solutions

Target Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Mechanistic Challenges

Lysergic acid diethylamide (LSD) is undergoing a renaissance in clinical research, particularly concerning its therapeutic potential in 1[1]. Typically formulated as an L-hemitartrate salt, LSD presents severe analytical challenges. It is highly susceptible to UV-induced hydration (forming lumi-LSD) and base-catalyzed epimerization at the C-8 position (forming the inactive iso-LSD)[1].

As a Senior Application Scientist, I designed this guide to move beyond basic protocol listing. Here, we establish a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method that not only quantifies LSD L-hemitartrate but mechanistically controls for its degradation pathways.

Method Development Rationale (The "Why")

Every parameter in this method is selected based on the physicochemical vulnerabilities of the LSD L-hemitartrate molecule:

-

Extraction Solvent (Methanol:Water 1:1): Pure organic solvents yield poor recoveries for LSD L-hemitartrate due to the high polarity of the tartrate salt. Water is required to disrupt the ionic lattice of the salt, while methanol solubilizes the bulky, hydrophobic ergoline ring system[2].

-

Stationary Phase (End-capped C8): The basic nitrogen in LSD's ergoline ring (pKa ~7.8) strongly interacts with residual silanols on silica-based columns, causing severe peak tailing. A rigorously end-capped C8 column provides optimal hydrophobic retention while minimizing these secondary interactions, offering sharper peaks than a standard C18[3].

-

Mobile Phase pH Control: To prevent peak splitting and retention time drift, the analyte must be in a single ionization state. Using an acidic buffer (e.g., ammonium formate at pH 3.5) ensures full protonation of the basic nitrogen[4].

-

Detection Wavelength (320 nm): While LSD absorbs strongly at 220 nm, detection at 320 nm provides superior specificity. It eliminates baseline drift from the mobile phase and ignores non-conjugated matrix interferences commonly found in liquid formulations or extracted blotter papers[3].

Caption: Step-by-step HPLC method development workflow for LSD L-hemitartrate.

Degradation Pathways & Stability-Indicating Requirements

A method cannot be considered valid for LSD unless it actively resolves the parent compound from its degradants. Exposure to UV light causes the addition of water across the C-9/C-10 double bond, yielding lumi-LSD[5]. Conversely, alkaline conditions or thermal stress induce epimerization to iso-LSD[1].

Caption: Primary degradation pathways of LSD requiring stability-indicating separation.

Step-by-Step Experimental Protocol

Reagent and Standard Preparation

Caution: LSD is a highly potent Schedule I substance. Handle all dry powders in a negative-pressure isolator.

-

Solvent Preparation: Mix HPLC-grade Methanol and Ultrapure Water (18.2 MΩ·cm) in a 1:1 (v/v) ratio. Degas via ultrasonication for 10 minutes.

-

Actinic Protection: Wrap all volumetric flasks in aluminum foil or utilize actinic (amber) glassware exclusively. This is a non-negotiable step to prevent the formation of lumi-LSD[5][6].

-

Standard Stock Solution: Accurately weigh the5 and dissolve it in the extraction solvent to achieve a concentration of 1.0 mg/mL[5].

-

Working Solutions: Serially dilute the stock solution to construct a calibration curve ranging from 0.05 µg/mL to 20.0 µg/mL[2].

Sample Extraction (Liquid Solutions & Solid Matrices)

-

Transfer an exact aliquot of the LSD solution (or solid dosage form/blotter) into an amber centrifuge tube.

-

Add 2.0 mL of the Methanol:Water (1:1) extraction solvent[2].

-

Vortex for 30 seconds.

-

Ultrasonicate in a cold water bath for 15 minutes. Causality Note: The water bath must be chilled with ice; ambient ultrasonication generates heat that accelerates epimerization to iso-LSD.

-

Centrifuge at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

HPLC Instrument Parameters

-

System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

-

Column: Zorbax Eclipse XDB-C8, 150 mm × 4.6 mm, 5 µm particle size[3].

-

Mobile Phase (Isocratic): 65% Water (0.1% Ammonium Formate, pH 3.5) : 35% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL[3].

-

Column Temperature: 25°C.

-

Detection: UV at 320 nm (Reference 400 nm)[3].

-

Run Time: 12 minutes. (Expected retention time for LSD is ~7.7 minutes; iso-LSD elutes later due to altered stereochemistry)[3].

Validation Data & System Suitability

A self-validating system requires continuous monitoring. Before analyzing unknown samples, the system must pass suitability criteria based on ICH Q2(R1) guidelines. The data below represents target validation parameters for this specific methodology.

Table 1: Target Validation Parameters for LSD L-hemitartrate HPLC-UV Method

| Parameter | Value / Acceptance Criteria | Mechanistic Significance |

| Linearity Range | 0.05 – 20.0 µg/mL (R² > 0.999) | Ensures accurate quantification across both microdosing and standard therapeutic ranges[2]. |

| Limit of Detection (LOD) | 0.01 µg/mL | Confirms sensitivity sufficient for trace analysis and early degradation monitoring[2]. |

| Limit of Quantitation (LOQ) | 0.05 µg/mL | Establishes the lowest reliably quantifiable concentration of the L-hemitartrate salt[2]. |

| Precision (RSD) | Intra-day: < 4.5%, Inter-day: < 6.5% | Validates the reproducibility of the extraction and injection protocol[2]. |

| Resolution (Rs) | > 1.5 (LSD vs. iso-LSD) | Critical for stability-indicating capability; ensures no co-elution of the inactive epimer[1]. |

| Recovery | 83.4% – 84.9% | Validates the efficiency of the Methanol:Water (1:1) extraction system against the polar salt[2]. |

References

-

A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use | PubMed / nih.gov | 1

-

The Analysis of Lysergide (LSD): The Development of Novel Enzyme Immunoassay and Immunoaffinity Extraction Procedures Together With an HPLC-MS Confirmation Procedure | PubMed / nih.gov | 6

-

Quantification of LSD in illicit samples by high performance liquid chromatography | ResearchGate | 2

-

Quantification of LSD in illicit samples by high performance liquid chromatography | SciELO | 3

-

LYSERGIC ACID DIETHYLAMIDE | SWGDRUG.org | 5

-

High-sensitivity method for the determination of LSD and 2-oxo-3-hydroxy-LSD in oral fluid by liquid chromatography‒tandem mass spectrometry | PubMed / nih.gov | 7

-

Method of quantifying lysergic acid diethylamide (lsd) and 2,3-dihydro-3-hydroxy-2-oxo lysergide (o-h-lsd) in human plasma | Google Patents | 4

Sources

- 1. A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. US20220128580A1 - Method of quantifying lysergic acid diethylamide (lsd) and 2,3-dihydro-3-hydroxy-2-oxo lysergide (o-h-lsd) in human plasma - Google Patents [patents.google.com]

- 5. swgdrug.org [swgdrug.org]

- 6. The analysis of lysergide (LSD): the development of novel enzyme immunoassay and immunoaffinity extraction procedures together with an HPLC-MS confirmation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-sensitivity method for the determination of LSD and 2-oxo-3-hydroxy-LSD in oral fluid by liquid chromatography‒tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity LC-MS/MS Quantification of LSD L-Hemitartrate and Major Metabolites in Biological Matrices

Scientific Rationale & Analyte Profile

Lysergic acid diethylamide (LSD) is a highly potent serotonergic hallucinogen. Because typical active doses are extremely low (ranging from 50 to 200 µg), peak physiological concentrations in blood and urine often fall below 2 ng/mL, as documented in recent clinical and forensic validations[1]. This necessitates the deployment of ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows capable of sub-ng/mL detection limits[2].

In laboratory settings, analytical standards and pharmaceutical formulations of LSD are frequently stabilized as LSD L-hemitartrate (or D-tartrate). While the tartrate salt significantly improves the stability and aqueous solubility of the otherwise labile free base, it introduces specific sample preparation challenges. Notably, the tartrate salt exhibits poor solubility in purely aprotic organic solvents like acetonitrile; therefore, initial standard solubilization requires methanol or aqueous buffers to ensure complete salt dissociation and accurate quantification[3].

Metabolic Pathway & Analyte Selection

LSD is rapidly and extensively metabolized in humans. A robust bioanalytical assay must target not only the parent compound but also its primary metabolites to extend the detection window. The key analytes include the parent drug (LSD), its inactive epimer (iso-LSD), the N-demethylated product (nor-LSD), and the major urinary metabolite 2-oxo-3-hydroxy-LSD (O-H-LSD)[4].

Fig 1. Primary metabolic pathways of LSD in human biological matrices.

Experimental Design: Causality and Methodological Choices

To achieve a Lower Limit of Quantification (LLOQ) between 0.015 and 0.05 ng/mL, every step of the protocol must be optimized to eliminate matrix-induced ion suppression[1][2].

-

Extraction Chemistry (Why LLE?): While Protein Precipitation (PP) is rapid, it fails to remove endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. Liquid-Liquid Extraction (LLE) using ethyl acetate under highly basic conditions (pH 9.5) is utilized here. Because LSD has a pKa of ~7.8, adjusting the matrix to pH 9.5 ensures that >98% of the molecules are in their neutral, free-base form, driving partition into the organic phase while leaving polar matrix interferents behind[4][5].

-

Chromatographic Selectivity (Why Biphenyl?): A Biphenyl stationary phase is selected over a traditional C18 column. The π-π interactions provided by the biphenyl rings allow for the baseline resolution of structural isomers like LSD and iso-LSD, which share identical mass transitions and frequently co-elute on aliphatic phases[5].

-

Self-Validating System: The protocol mandates the use of LSD-D3 as an isotopically labeled internal standard (IS). By spiking the IS directly into the raw matrix prior to extraction, it acts as an internal control that mathematically corrects for both extraction losses and ESI ionization variations, ensuring the trustworthiness of the final quantitative data[6].

Step-by-Step Protocol

Materials & Reagents

-

Standards: LSD L-hemitartrate reference standard, LSD-D3 internal standard. (Note: Prepare primary stock solutions in LC-MS grade Methanol to ensure complete solubility of the hemitartrate salt)[3].

-

Buffers: 1 M Ammonium Carbonate buffer (pH 9.5).

-

Solvents: Ethyl Acetate, Acetonitrile, Ultrapure Water, Formic Acid (all LC-MS grade).

Sample Preparation Workflow

-

Aliquot: Transfer 200 µL of biological matrix (plasma, serum, or urine) into a low-bind microcentrifuge tube.

-

Internal Standard Spike: Add 10 µL of LSD-D3 working solution (1 ng/mL). Vortex briefly to equilibrate.

-

Alkalinization: Add 100 µL of 1 M Ammonium Carbonate buffer (pH 9.5) to neutralize the basic amine of LSD[4].

-

Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes at 4°C to separate the phases[5].

-

Evaporation: Carefully transfer the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature. (Critical: Avoid elevated temperatures >30°C, as LSD is thermally labile)[1].

-

Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Fig 2. Optimized LC-MS/MS sample preparation and analysis workflow.

LC-MS/MS Instrument Conditions

-

Analytical Column: Restek Raptor Biphenyl (50 × 3.0 mm, 2.7 µm), maintained at 40°C[5].

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: 5% B to 60% B over 4.5 minutes; flush at 95% B for 1 minute; re-equilibrate at 5% B. Flow rate: 0.5 mL/min[5].

-

Mass Spectrometry: Electrospray Ionization (ESI) in Positive mode, utilizing Multiple Reaction Monitoring (MRM).

-

LSD Transitions:m/z 324.2 → 223.1 (Quantifier), 324.2 → 208.1 (Qualifier)

-

O-H-LSD Transitions:m/z 356.2 → 222.1

-

LSD-D3 (IS) Transitions:m/z 327.2 → 226.1

-

Method Validation & Quantitative Data

The described methodology yields highly reproducible data that meets stringent FDA/ICH bioanalytical validation guidelines. The table below summarizes the expected quantitative performance parameters based on established clinical trials[2] and comprehensive toxicological assays[5].

| Analyte | Target Matrix | LLOQ (ng/mL) | Linearity (R²) | Intra-day Precision (CV%) | Extraction Recovery (%) |

| LSD | Plasma / Serum | 0.015 - 0.05 | > 0.995 | < 5.0% | 85 - 92% |

| iso-LSD | Plasma / Serum | 0.05 | > 0.990 | < 6.0% | 80 - 88% |

| O-H-LSD | Urine | 0.10 | > 0.995 | < 7.5% | 75 - 85% |

| nor-LSD | Urine | 0.05 | > 0.990 | < 6.0% | 78 - 86% |

Conclusion & Best Practices

LSD and its metabolites are highly susceptible to photodegradation and temperature-dependent hydrolysis. To maintain sample integrity, all handling must be conducted under amber lighting, and biological samples should be immediately frozen at -20°C or lower[1]. Furthermore, the addition of sodium fluoride to collection tubes is highly recommended to prevent enzymatically catalyzed degradation in serum samples[1]. By strictly adhering to the pH-controlled LLE and biphenyl-based chromatography described herein, laboratories can confidently achieve the sub-ng/mL sensitivity required for modern forensic and pharmacokinetic applications.

References

-

Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD), iso-LSD, 2-oxo-3-hydroxy-LSD, and nor-LSD and identify novel metabolites in plasma samples in a controlled clinical trial. ResearchGate / PMC. 2

-

Determination of LSD and Its Metabolites in Human Biological Samples by Liquid Chromatography–Tandem Mass Spectrometry. Thermo Fisher Scientific.4

-

Development and validation of an LC‐MS/MS method to quantify lysergic acid diethylamide (LSD), iso‐LSD, 2‐oxo‐3‐hydroxy‐LSD, and nor‐LSD and identify novel metabolites in plasma samples in a controlled clinical trial. PMC. 7

-

Validation of an LC-MS/MS method for the quantitative analysis of 1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including stability tests for 1P-LSD under different storage conditions. LJMU Research Online. 1

-

Determination of Lysergic Acid Diethylamide and 2-Oxo-3-Hydroxy-LSD in Blood: Validation and Comparison of Two Liquid Chromatography–Tandem Mass Spectrometry Methods. MDPI. 6

-

Quantification of LSD in illicit samples by high performance liquid chromatography. Scite.ai. 3

-

A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PMC.5

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Lysergic Acid Diethylamide and 2-Oxo-3-Hydroxy-LSD in Blood: Validation and Comparison of Two Liquid Chromatography–Tandem Mass Spectrometry Methods [mdpi.com]

- 7. Development and validation of an LC‐MS/MS method to quantify lysergic acid diethylamide (LSD), iso‐LSD, 2‐oxo‐3‐hydroxy‐LSD, and nor‐LSD and identify novel metabolites in plasma samples in a controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

preparation of LSD L-hemitartrate solution for in vivo dosing

Application Note: Preparation and Handling of (+)-Lysergic Acid Diethylamide (LSD) L-Hemitartrate Solutions for In Vivo Pharmacological Studies

Executive Summary & Pharmacological Context

Lysergic acid diethylamide (LSD) is a classical serotonergic psychedelic utilized extensively in preclinical research to model 5-HT2A receptor-mediated behaviors, neuroplasticity, and translational psychiatric treatments[1]. For in vivo applications (such as the murine head-twitch response [HTR] assay or drug discrimination paradigms), LSD is almost exclusively administered as a tartrate salt—specifically (+)-LSD L-hemitartrate (2:1 ratio of LSD base to tartaric acid)[2][3].

Causality in Salt Selection: The hemitartrate salt is preferred over the free base because it is highly water-soluble[3]. This allows researchers to use 0.9% sterile saline as the sole vehicle, avoiding organic co-solvents (like DMSO or ethanol) that can induce localized tissue irritation, alter blood-brain barrier permeability, or confound delicate behavioral readouts[1][2].

Strict Safety & Handling Directives

LSD is an extraordinarily potent psychoactive compound. In humans, the threshold dose for psychological effects is as low as 20 µg[4]. Therefore, handling the pure hemitartrate powder presents a severe occupational exposure risk.

-

Engineering Controls: All weighing and reconstitution of the raw powder must be performed inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated analytical balance enclosure equipped with HEPA filtration.

-

Personal Protective Equipment (PPE): Double nitrile gloves, a disposable closed-front lab coat, and chemical splash goggles are mandatory.

-

Photo-sensitivity: LSD is highly sensitive to ultraviolet and visible light, which catalyzes its degradation into the inactive byproduct lumi-LSD[4]. All preparation must occur under subdued lighting, and solutions must be stored in amber or foil-wrapped vials.

Quantitative Dosing Parameters

In murine models, LSD exhibits an inverted U-shaped dose-response curve for the 5-HT2A-mediated HTR[5]. The table below summarizes standard dosing parameters for C57BL/6 mice to ensure accurate concentration calculations.

| Target Dose (mg/kg) | Injection Route | Injection Volume (mL/kg) | Required Concentration (mg/mL) | Typical Behavioral Application |

| 0.025 mg/kg | Intraperitoneal (IP) | 10.0 mL/kg | 0.0025 mg/mL | Sub-threshold / Microdosing models[6] |

| 0.10 mg/kg | IP or SC | 5.0 - 10.0 mL/kg | 0.01 - 0.02 mg/mL | Threshold HTR / Stimulus control[2][6] |

| 0.20 mg/kg | IP | 10.0 mL/kg | 0.02 mg/mL | Standard HTR / Drug discrimination[6][7] |

| 0.40 mg/kg | IP | 10.0 mL/kg | 0.04 mg/mL | High dose / Goal-directed behavior tasks[6] |

Note: Doses are typically calculated based on the weight of the LSD salt. If your protocol requires dosing based on the free base, apply a conversion factor (Molecular Weight of LSD base = 323.4 g/mol ; LSD hemitartrate = ~398.5 g/mol ).

Step-by-Step Preparation Protocol

This self-validating protocol ensures the chemical integrity of the LSD solution while maintaining strict isotonicity for in vivo administration.

Materials Required:

-

(+)-LSD L-hemitartrate reference standard (e.g., from NIDA Drug Supply Program)[1][2]

-

0.9% Sterile Sodium Chloride (Saline) Solution, USP grade

-

Amber glass HPLC vials or foil-wrapped Eppendorf tubes

-

Micro-analytical balance (readability to 0.001 mg)

-

Vortex mixer

Methodology:

-

Environmental Preparation: Dim the ambient lighting in the laboratory. Ensure the micro-analytical balance is zeroed and stabilized within the ventilated enclosure.

-

Gravimetric Measurement: Carefully weigh the required mass of (+)-LSD L-hemitartrate directly into a pre-tared, sterile amber glass vial. Causality: Amber glass prevents photo-catalyzed hydration of the C9-C10 double bond, preserving the compound's pharmacological activity.

-

Vehicle Addition: Calculate the required volume of 0.9% sterile saline to achieve the target stock concentration (e.g., 0.1 mg/mL). Using a calibrated micropipette, add the saline directly to the amber vial. Causality: 0.9% saline is isotonic to murine plasma, preventing osmotic stress and tissue necrosis at the injection site (IP or SC)[1][2].

-

Homogenization: Seal the vial and vortex at medium speed for 30–60 seconds. Visually inspect the solution against a dark background to ensure complete dissolution. The solution should be perfectly clear and colorless.

-

Serial Dilution (If Applicable): If preparing a dose-response curve (e.g., 0.025 to 0.4 mg/kg), use the 0.1 mg/mL stock to perform serial dilutions into subsequent amber vials using 0.9% saline[6].

-

Storage: If the solution is not to be used immediately, aliquot it into single-use volumes, purge the vial headspace with inert gas (Nitrogen or Argon) to prevent oxidative degradation, and store at -20°C. Thaw only once prior to dosing.

Mechanistic Pathway: In Vivo Validation

To validate the efficacy of the prepared solution, researchers typically rely on the Head-Twitch Response (HTR) in mice. The diagram below illustrates the self-validating signaling cascade triggered by the accurate preparation and administration of the LSD solution.

LSD-mediated 5-HT2A receptor signaling pathway culminating in the in vivo Head-Twitch Response.

References

-

Marked Decrease of LSD-induced Stimulus Control in Serotonin Transporter Knockout Mice nih.gov URL:[Link][2]

-

Return of the lysergamides. Part VI: Analytical and behavioural characterization of 1-cyclopropanoyl-d-lysergic acid diethylamide ljmu.ac.uk URL:[Link][8]

-

Molecular design of a therapeutic LSD analogue with reduced hallucinogenic potential pnas.org URL:[Link][7]

-

Acute Lysergic Acid Diethylamide Does Not Influence Reward-Driven Decision Making of C57BL/6 Mice in the Iowa Gambling Task frontiersin.org URL:[Link][6]

-

A Non-Hallucinogenic LSD analog with Therapeutic Potential for Mood Disorders nih.gov URL:[Link][1]

-

Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD nih.gov URL:[Link][5]

-

The Pharmacology of Lysergic Acid Diethylamide: A Review nih.gov URL:[Link][3]

Sources

- 1. A Non-Hallucinogenic LSD analog with Therapeutic Potential for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marked Decrease of LSD-induced Stimulus Control in Serotonin Transporter Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD - Wikipedia [en.wikipedia.org]

- 5. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acute Lysergic Acid Diethylamide Does Not Influence Reward-Driven Decision Making of C57BL/6 Mice in the Iowa Gambling Task [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Application Note & Protocol: In Vitro Receptor Autoradiography for the 5-HT₂ Serotonin Receptor Family Using [³H]LSD L-hemitartrate

Introduction: Unveiling Serotonin Receptor Landscapes

Lysergic acid diethylamide (LSD) is a potent psychoactive compound primarily known for its profound effects on perception, thought, and mood. Its primary molecular target is the serotonin 5-hydroxytryptamine-2A (5-HT₂ₐ) receptor, though it also exhibits high affinity for other serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂C, and dopamine receptors.[1] In vitro receptor autoradiography is a powerful and highly sensitive technique that allows for the precise anatomical localization and quantification of these receptor binding sites within heterogeneous tissues like the brain.[2][3]

This guide provides a detailed, field-proven protocol for conducting in vitro receptor autoradiography using tritiated LSD ([³H]LSD) to label and quantify 5-HT₂ family receptors in brain tissue sections. By incubating tissue slices with [³H]LSD and then exposing them to film or phosphor imaging systems, researchers can generate high-resolution maps of receptor distribution and density.[4] This methodology is crucial for understanding the neurobiological basis of both normal brain function and various pathological states, as well as for characterizing the binding profiles of novel drug candidates.

Principle of the Method: A Self-Validating System

The foundation of this protocol is the principle of specific and saturable radioligand binding.[5]

-

Total Binding: Tissue sections are incubated with [³H]LSD, which binds to both the specific target receptors (5-HT₂) and to non-specific sites (e.g., lipids, other proteins, filter materials).[6][7]

-

Non-Specific Binding (NSB): To isolate the specific binding signal, a parallel set of adjacent tissue sections is incubated with [³H]LSD in the presence of a high concentration of a non-radioactive ("cold") competing ligand.[4] This "displacer" or "blocker" occupies the vast majority of the specific receptor sites, leaving the [³H]LSD to bind only to non-specific sites.[6] A common and effective displacer for the 5-HT₂ₐ receptor is ketanserin.[1][8]

-

Specific Binding: The true measure of receptor density is calculated by subtracting the non-specific binding from the total binding.[4][9]

This dual-measurement approach is a self-validating system, ensuring that the final signal accurately reflects the target receptor population.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful autoradiography.

| Reagent / Material | Specifications & Supplier Recommendations | Rationale / Scientist's Note |

| Radioligand | [³H]LSD L-hemitartrate | High specific activity (>60 Ci/mmol) is crucial for a strong signal-to-noise ratio.[9] |

| Displacer (for NSB) | Ketanserin Tartrate | A highly selective 5-HT₂ₐ antagonist. A concentration 100-1000 times the Kᵢ of LSD is recommended.[7] |

| Tissue Source | Rodent or post-mortem human brain | Fresh-frozen, untreated tissue is essential. Avoid fixatives like PFA, which can alter receptor conformation. |